7-Nonenoic acid, methyl ester, (E)-
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Overview
Description
7-Nonenoic acid, methyl ester, (E)- is an organic compound with the molecular formula C10H18O2. It is a methyl ester derivative of 7-Nonenoic acid, characterized by the presence of a double bond in the E-configuration. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nonenoic acid, methyl ester, (E)- typically involves the esterification of 7-Nonenoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of 7-Nonenoic acid, methyl ester, (E)- can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where 7-Nonenoic acid and methanol are continuously fed into the reactor, and the ester product is continuously removed. This method allows for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Nonenoic acid, methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
7-Nonenoic acid, methyl ester, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 7-Nonenoic acid, methyl ester, (E)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 7-Nonenoic acid, which can then interact with various enzymes and receptors in biological systems. The double bond in the E-configuration also plays a role in its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
8-Nonenoic acid, methyl ester: Similar in structure but with the double bond at a different position.
Nonanoic acid, methyl ester: Lacks the double bond, making it less reactive in certain chemical reactions.
Uniqueness
7-Nonenoic acid, methyl ester, (E)- is unique due to the presence of the double bond in the E-configuration, which imparts specific reactivity and properties. This makes it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
62472-89-3 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
methyl non-7-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3-4H,5-9H2,1-2H3 |
InChI Key |
GOSZLPLTEFZORM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCCCCC(=O)OC |
Origin of Product |
United States |
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